
2-(5-Iodopyrimidin-2-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Iodopyrimidin-2-yl)acetonitrile is a chemical compound with the molecular formula C7H4IN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of an iodine atom at the 5-position of the pyrimidine ring and a nitrile group at the acetonitrile moiety makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Iodopyrimidin-2-yl)acetonitrile typically involves the iodination of pyrimidine derivatives. One common method includes the reaction of 2-chloro-5-iodopyrimidine with acetonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale iodination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Iodopyrimidin-2-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents like DMF or toluene.
Major Products
Substitution: Formation of 2-(5-substituted-pyrimidin-2-yl)acetonitrile derivatives.
Oxidation: Formation of 2-(5-iodopyrimidin-2-yl)acetic acid.
Reduction: Formation of 2-(5-iodopyrimidin-2-yl)ethylamine.
Wissenschaftliche Forschungsanwendungen
2-(5-Iodopyrimidin-2-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and as a building block for bioactive compounds.
Medicine: Investigated for its role in the development of pharmaceuticals, particularly in the synthesis of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-(5-Iodopyrimidin-2-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The iodine atom and nitrile group can interact with various molecular targets, affecting their function and leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-Iodopyridin-2-yl)acetonitrile: Similar structure but with a pyridine ring instead of pyrimidine.
2-(5-Bromopyrimidin-2-yl)acetonitrile: Bromine atom instead of iodine.
2-(5-Chloropyrimidin-2-yl)acetonitrile: Chlorine atom instead of iodine.
Uniqueness
2-(5-Iodopyrimidin-2-yl)acetonitrile is unique due to the presence of the iodine atom, which can participate in specific types of chemical reactions that other halogens may not.
Eigenschaften
Molekularformel |
C6H4IN3 |
|---|---|
Molekulargewicht |
245.02 g/mol |
IUPAC-Name |
2-(5-iodopyrimidin-2-yl)acetonitrile |
InChI |
InChI=1S/C6H4IN3/c7-5-3-9-6(1-2-8)10-4-5/h3-4H,1H2 |
InChI-Schlüssel |
VLKUMRPIANILDS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=N1)CC#N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



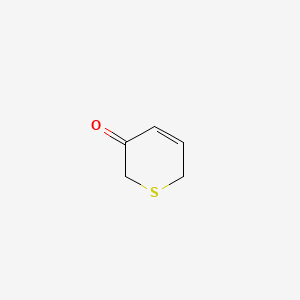
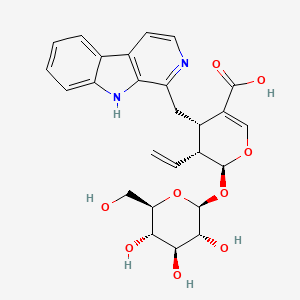
![(3S)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13025303.png)
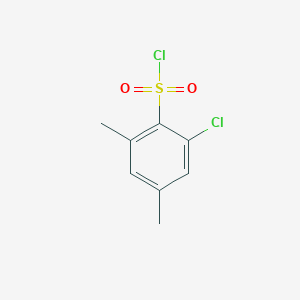
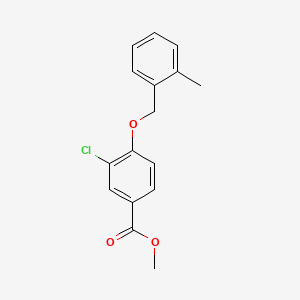
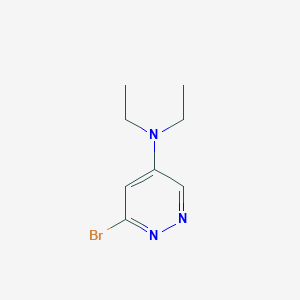
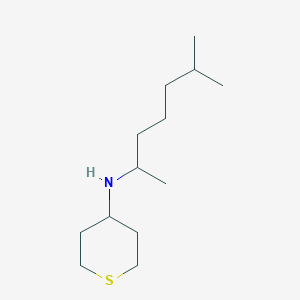
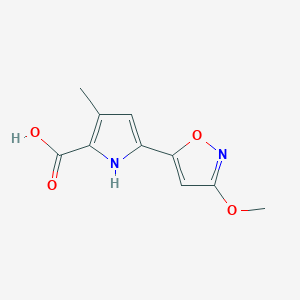

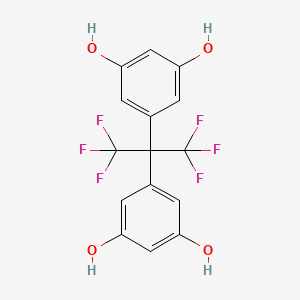
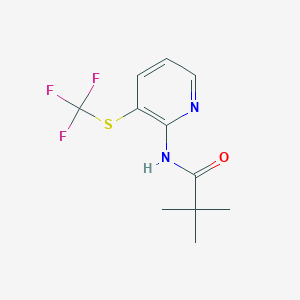
![6-tert-butyl3-ethyl1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B13025374.png)

